molecular formula C27H21N5O6 B11280826 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11280826
M. Wt: 511.5 g/mol
InChI Key: WJJJZEROVJSJFB-UHFFFAOYSA-N
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Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, an oxadiazole ring, and a dioxolane moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, the introduction of the oxadiazole ring, and the final coupling with the p-tolylacetamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automation of reaction steps, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways and targets.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Its properties might make it useful in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, which may have comparable biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse pharmacological properties.

    Dioxolane Derivatives: Compounds with a dioxolane moiety, which can influence the compound’s stability and reactivity.

Uniqueness

What sets 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide apart is the combination of these three distinct structural elements in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler compounds.

Properties

Molecular Formula

C27H21N5O6

Molecular Weight

511.5 g/mol

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H21N5O6/c1-16-7-9-18(10-8-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,28,33)

InChI Key

WJJJZEROVJSJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

Origin of Product

United States

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